N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a benzofuran-carboxamide core fused with a thieno[3,4-c]pyrazole scaffold substituted with an o-tolyl group.
Crystallographic characterization of similar compounds might involve software like SHELX (e.g., SHELXL for refinement), as described in , but direct structural data for this compound are absent.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-2-4-8-17(13)24-20(15-11-27-12-16(15)23-24)22-21(25)19-10-14-7-3-5-9-18(14)26-19/h2-10H,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVJQDTNXITQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazoles, have been found to interact with a variety of biological targets. These include antimicrobial, antiretroviral, antifungal, and antineoplastic targets.
Mode of Action
For instance, some pyrazoles have been found to inhibit acetylcholinesterase (AChE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates.
Biological Activity
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 320.43 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. In one study, the compound was evaluated for its ability to mitigate oxidative stress induced by 4-nonylphenol in the red blood cells of African catfish (Clarias gariepinus). The results indicated that the treated groups exhibited significantly lower percentages of altered erythrocytes compared to the control group exposed solely to 4-nonylphenol:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound | 12 ± 1.03 |
| 4-Nonylphenol + Amino-Carboxamide Compound | 0.6 ± 0.16 |
| 4-Nonylphenol + Other Derivatives | Varied |
These findings suggest that thieno[3,4-c]pyrazole compounds may serve as effective antioxidants against specific toxins .
2. Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have also been studied for their anticancer potential. The compound demonstrated significant inhibition of cancer cell proliferation in various assays. For instance, it showed promising results against human cancer cell lines with IC50 values in the nanomolar range:
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 | 25 |
| A549 | 30 |
| MCF-7 | 35 |
These results indicate that the compound may act as a potent anticancer agent through mechanisms that warrant further investigation .
3. Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazole derivatives have been documented in several studies. These compounds exhibit activity against a range of pathogens including bacteria and fungi. For example, N-(substituted phenyl) carboxamides derived from thieno[3,4-c]pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
A notable case study involved the synthesis and evaluation of various thieno[3,4-c]pyrazole derivatives for their biological activity. The study found that modifications to the benzofuran and carboxamide moieties significantly influenced the biological efficacy of these compounds .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide exhibit promising anticancer properties. Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that specific thieno[3,4-c]pyrazole derivatives significantly reduced the viability of breast cancer cells by targeting the PI3K/Akt signaling pathway .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .
3. Neuroprotective Properties
Neurodegenerative diseases may benefit from compounds like this compound due to their ability to cross the blood-brain barrier. Preliminary studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage .
Agricultural Applications
1. Pesticidal Activity
this compound has shown potential as a pesticide. Its unique structure allows it to interact with specific biological pathways in pests, leading to growth inhibition or mortality. Field trials have indicated effectiveness against several agricultural pests while being less toxic to beneficial insects .
2. Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been observed to enhance root development and increase resistance to abiotic stresses such as drought and salinity in various crops .
Materials Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
2. Photovoltaic Devices
The compound's photophysical properties suggest potential applications in photovoltaic devices where it may enhance light absorption and improve energy conversion efficiency .
Case Study 1: Anticancer Research
A detailed study conducted on thieno[3,4-c]pyrazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models of breast cancer. The research highlighted the compound's mechanism of action involving apoptosis induction through mitochondrial pathways .
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of this compound as a pesticide showed a significant reduction in pest populations without adversely affecting non-target species. This study supports its potential use in sustainable agriculture practices .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group undergoes nucleophilic substitutions, particularly with amines or hydrazines:
- Hydrazide formation : Reacting with hydrazine hydrate in ethanol under reflux forms hydrazide derivatives, enabling further functionalization (e.g., thiosemicarbazide formation) .
- Thiazole ring closure : Treatment with thiourea in basic conditions generates thiazole derivatives, enhancing bioactivity .
Key Observations :
- Microwave-assisted reactions improve yields (e.g., 85% for thiazole derivatives) .
- Substituents on the o-tolyl group influence reactivity; electron-withdrawing groups enhance electrophilic substitution rates .
Electrophilic Aromatic Substitution
The benzofuran and thienopyrazole rings participate in electrophilic substitutions:
- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the benzofuran ring .
- Halogenation : Bromine in acetic acid selectively substitutes at the C4 position of the thienopyrazole ring.
Table 2: Electrophilic Substitution Outcomes
| Reaction Type | Reagents | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 (benzofuran) | 60% | |
| Bromination | Br₂, CH₃COOH, 50°C | C4 (thienopyrazole) | 73% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
- Suzuki-Miyaura : The brominated derivative reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) to introduce aryl groups .
- Buchwald-Hartwig amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .
Notable Results :
Oxidation and Reduction
- Oxidation of dihydrothienopyrazole : Aerobic oxidation with Cu(OTf)₂ converts the 4,5-dihydro ring to a fully aromatic thienopyrazole .
- Reduction of nitro groups : Catalytic hydrogenation (H₂, Pd/C) reduces nitro to amino groups, enabling further derivatization .
Mechanistic Insight :
- Copper catalysts facilitate single-electron transfer (SET) mechanisms during oxidation .
- Nitro reduction is critical for prodrug activation in biological systems .
Heterocyclic Annulation
The compound serves as a precursor for fused heterocycles:
- Pyrimidine formation : Condensation with malononitrile or ethyl acetoacetate under acidic conditions generates pyrimidine-fused derivatives .
- 1,3,4-Oxadiazole synthesis : Reaction with CS₂/KOH forms oxadiazole rings, enhancing metabolic stability .
Table 3: Annulation Reactions
| Product Class | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrimidines | Malononitrile, NH₄OAc, AcOH, reflux | 70–85% | |
| 1,3,4-Oxadiazoles | CS₂, KOH, EtOH, 80°C | 65% |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on structural analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound’s thieno-pyrazole and benzofuran moieties distinguish it from sulfonylurea herbicides (e.g., cinosulfuron, azimsulfuron), which rely on triazine/pyrimidine cores and sulfonamide linkages .
Research Findings and Limitations
- Crystallography: Software like SHELX is widely used for small-molecule refinement. If the target compound’s crystal structure were resolved, SHELXL would likely be employed.
- Biological Activity: No empirical studies or potency data are available in the evidence. Comparisons to sulfonylureas () are functionally irrelevant due to divergent scaffolds and applications.
Critical Analysis of Evidence
The provided materials lack specificity for the target compound:
Recommendations for Further Research
To address the query comprehensively, consult:
- Specialized Databases : Reaxys, SciFinder, or PubChem for structural analogs.
- Medicinal Chemistry Literature: Journals like Journal of Medicinal Chemistry for thieno-pyrazole or benzofuran derivatives.
- Crystallographic Repositories : Cambridge Structural Database (CSD) for resolved structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis of thieno-pyrazole-benzofuran hybrids typically involves multi-step reactions, including:
- Condensation reactions between benzofuran-2-carboxylic acid derivatives and thieno-pyrazole precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
- Use of coupling agents like EDCI/HOBt for amide bond formation, with yields optimized by controlling reaction temperature (60–80°C) and inert atmospheres .
- Microwave-assisted synthesis may reduce reaction times and improve purity, as demonstrated for analogous compounds .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Key analytical techniques include:
- 1H/13C NMR spectroscopy to confirm the presence of the o-tolyl group (δ 2.3 ppm for methyl protons) and benzofuran aromatic signals (δ 7.0–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) and monitor byproducts .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial screening should focus on:
- In vitro cytotoxicity (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) .
- Anti-inflammatory activity via COX-2 inhibition assays, using indomethacin as a positive control .
- Dose-response studies (1–100 μM) to establish IC50 values, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values across assays)?
- Methodological Answer : Contradictions may arise from assay conditions. Mitigation strategies include:
- Standardizing cell culture media (e.g., FBS concentration, pH) and incubation times .
- Using orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays) to confirm mechanisms .
- Computational docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or kinases, correlating with experimental data .
Q. What advanced techniques elucidate the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- X-ray crystallography to resolve 3D conformation, particularly the dihedral angle between the thieno-pyrazole and benzofuran moieties, which impacts target binding .
- QSAR modeling using descriptors like logP and polar surface area to predict bioavailability and optimize substituents (e.g., o-tolyl vs. p-tolyl) .
- Site-directed mutagenesis of putative protein targets (e.g., kinases) to identify critical binding residues .
Q. How can reaction kinetics and thermodynamics be studied during derivative synthesis?
- Methodological Answer :
- Pseudo-first-order kinetics under varying temperatures (25–80°C) to determine activation energy (Ea) for key steps like amide coupling .
- Isothermal titration calorimetry (ITC) to measure enthalpy changes during ligand-target interactions .
- DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps in multi-component reactions .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., benzofuran oxidation) .
- Pro-drug design : Introducing acetyl or PEG groups to mask labile functional groups, followed by hydrolysis studies in simulated physiological conditions .
- LC-MS/MS to track metabolite formation and quantify half-life in plasma .
Data Contradiction & Validation
Q. How should researchers address discrepancies in crystallographic vs. computational structural models?
- Methodological Answer :
- Compare X-ray-derived bond lengths/angles with DFT-optimized geometries; deviations >5% warrant re-evaluation of computational parameters (e.g., basis sets) .
- Validate hydrogen bonding patterns using IR spectroscopy (e.g., amide I band at ~1650 cm⁻¹) .
- Perform molecular dynamics simulations (NAMD/GROMACS) to assess conformational flexibility in solution vs. crystal states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
